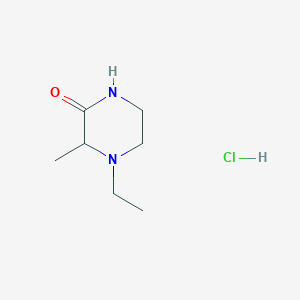

4-Ethyl-3-methylpiperazin-2-one hydrochloride

説明

Structural Classification and Nomenclature

4-Ethyl-3-methylpiperazin-2-one hydrochloride belongs to the piperazinone family, a subclass of heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. Its systematic IUPAC name is 2-Piperazinone, 4-ethyl-3-methyl-, hydrochloride (1:1) , reflecting the ethyl and methyl substituents at the 4- and 3-positions of the piperazin-2-one core, respectively. The molecular formula is C₇H₁₄N₂O·HCl , with a molar mass of 182.66 g/mol . The hydrochloride salt enhances its solubility in polar solvents, a critical property for pharmaceutical applications.

The compound’s structure combines a piperazine backbone with a ketone group at position 2, creating a lactam configuration. This structural motif is pivotal for its conformational rigidity and ability to engage in hydrogen bonding, which influences its biological interactions.

Historical Context in Heterocyclic Chemistry

Piperazinones emerged as key scaffolds in medicinal chemistry during the mid-20th century, driven by their resemblance to natural alkaloids and peptides. The synthesis of this compound builds upon advancements in heterocyclic chemistry, particularly methods for functionalizing piperazine rings. Early work focused on modifying piperazine derivatives to improve pharmacokinetic properties, leading to the development of substituted piperazinones with enhanced stability and target specificity.

The compound’s ethyl and methyl substituents exemplify strategies to fine-tune steric and electronic effects, a theme prevalent in drug discovery since the 1980s. Its synthesis often employs Meerwein conditions (e.g., triethyloxonium tetrafluoroborate) to achieve high yields, reflecting innovations in alkylation and cyclization techniques.

Significance in Piperazinone Research

This compound is a versatile intermediate in synthesizing bioactive molecules. Piperazinones are privileged structures in drug design due to their dual nitrogen atoms, which enable interactions with enzymes and receptors. For example:

- Anticancer agents : Piperazinone derivatives inhibit kinases and proteases involved in tumor progression.

- Antimicrobials : Structural analogs exhibit activity against bacterial and fungal pathogens by disrupting cell wall synthesis.

- Neurological therapeutics : The scaffold’s rigidity mimics neurotransmitters, enabling modulation of serotonin and dopamine receptors.

Recent studies highlight its role in asymmetric catalysis , enabling enantioselective synthesis of complex molecules like aprepitant, an antiemetic drug.

Chemical Registry Parameters and Identifiers

The compound is cataloged under several standardized identifiers, ensuring precise tracking in research and commerce:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1417566-35-8 | |

| PubChem CID | 5242433 (related analog) | |

| Molecular Formula | C₇H₁₄N₂O·HCl | |

| SMILES | CCN1C(CCN=C1C)Cl | |

| InChI Key | QTCBPFKNOYLFEY-UHFFFAOYSA-N |

These identifiers facilitate integration into chemical databases and regulatory frameworks, underscoring its established role in industrial and academic research.

特性

IUPAC Name |

4-ethyl-3-methylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-3-9-5-4-8-7(10)6(9)2;/h6H,3-5H2,1-2H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCBPFKNOYLFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417566-35-8 | |

| Record name | 2-Piperazinone, 4-ethyl-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method starts with commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, which is transformed into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate) . This intermediate is then treated with appropriate reagents to introduce the ethyl group.

Industrial Production Methods

In industrial settings, the production of 4-Ethyl-3-methylpiperazin-2-one hydrochloride often involves scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

化学反応の分析

Types of Reactions

4-Ethyl-3-methylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring .

科学的研究の応用

4-Ethyl-3-methylpiperazin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of piperazine-containing drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of 4-Ethyl-3-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to this compound, as quantified by computational similarity metrics (scale: 0–1, where 1 = identical):

| CAS Number | Compound Name | Substituents | Similarity Score | Molecular Formula | Key Differences |

|---|---|---|---|---|---|

| 1417566-35-8 | 4-Ethyl-3-methylpiperazin-2-one HCl | 4-ethyl, 3-methyl, HCl salt | 1.00 | C₇H₁₅ClN₂O | Reference compound |

| 3027-05-2 | 4-Ethylpiperazin-2-one hydrochloride | 4-ethyl, HCl salt | 0.89 | C₆H₁₃ClN₂O | Lacks 3-methyl group |

| 34770-60-0 | 1-Methylpiperazin-2-one hydrochloride | 1-methyl, HCl salt | 0.93 | C₅H₁₁ClN₂O | Methyl at N1 vs. C3/C4 positions |

| 63285-60-9 | Ethyl 4-methylpiperazine-2-carboxylate | 4-methyl, 2-carboxylate ethyl ester | 0.88* | C₈H₁₆N₂O₂ | Ester group introduces polarity |

Data sourced from .

Impact of Substituents on Physicochemical Properties

Ethyl vs. This enhances membrane permeability, a critical factor in central nervous system (CNS) drug design .

Salt Form: Hydrochloride salts, common across these analogs, improve aqueous solubility and crystallinity, facilitating formulation. For example, this compound’s solubility is superior to neutral piperazinones like Ethyl 4-methylpiperazine-2-carboxylate, which contains a polar ester group but lacks ionizable chloride .

Functional Group Variations :

- Ethyl 4-methylpiperazine-2-carboxylate (CAS 63285-60-9) incorporates an ester moiety, increasing polarity and metabolic susceptibility to esterases. This contrasts with the hydrolytically stable ethyl/methyl groups in this compound .

生物活性

4-Ethyl-3-methylpiperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is a derivative of piperazine, a common scaffold in medicinal chemistry. The compound features an ethyl and a methyl group on the piperazine ring, which influences its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 194.68 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The piperazine ring can act as a ligand, binding to neurotransmitter receptors, which may influence signal transduction pathways.

- Enzyme Modulation : It may inhibit or activate specific enzymes, thereby affecting metabolic pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast cancer) | 15.5 |

| A549 (Lung cancer) | 22.7 |

| HeLa (Cervical cancer) | 18.3 |

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound significantly reduced bacterial growth compared to control groups, highlighting its potential as an alternative treatment option.

- Cancer Cell Line Study : In another study published in the Journal of Medicinal Chemistry, the compound was tested against various human cancer cell lines. The results suggested that it could induce apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics.

Research Findings and Future Directions

The ongoing research into this compound indicates promising biological activities that warrant further exploration:

- Drug Development : Continued investigation into its structure-activity relationship (SAR) could lead to the development of more potent derivatives.

- Combination Therapies : Studies exploring its use in combination with existing antibiotics or anticancer agents may enhance therapeutic efficacy and reduce resistance development.

Q & A

What are the common synthetic routes for 4-Ethyl-3-methylpiperazin-2-one hydrochloride, and what critical parameters influence reaction efficiency?

Level : Basic

Answer :

A widely used method involves coupling reactions mediated by carbodiimides such as EDC•HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole) as an activating agent. For example, piperazine intermediates can be acylated or alkylated under anhydrous conditions in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base. Post-reaction, the hydrochloride salt is precipitated using dry HCl in diethyl ether (Et₂O) . Key parameters include:

- Stoichiometric ratios : Excess EDC•HCl (≥1.2 eq) ensures complete activation of carboxylic acids.

- Reaction time : 12–24 hours for optimal coupling efficiency.

- Salt formation : Controlled addition of HCl gas avoids over-acidification, ensuring crystalline product yield.

How can researchers optimize purification techniques for this compound to achieve high purity?

Level : Basic

Answer :

Purification typically involves:

Flash column chromatography : Use silica gel with gradients of ethyl acetate (EtOAc) in hexane (e.g., 10–50% EtOAc) to isolate the free base.

Recrystallization : Dissolve the crude product in hot ethanol, then slowly add Et₂O to induce crystallization.

HCl salt precipitation : After isolating the free base, treat with dry HCl in Et₂O, followed by trituration to remove residual solvents .

Critical factors :

- Solvent polarity adjustments to match compound solubility.

- Monitoring by TLC (Rf ~0.3 in 30% EtOAc/hexane) to track purification progress.

What analytical methods are recommended for structural characterization and purity assessment?

Level : Basic

Answer :

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., ethyl and methyl groups on the piperazine ring).

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA .

- Mass spectrometry : HRMS (High-Resolution MS) for exact mass confirmation (expected [M+H]⁺ ~217.18).

- Melting point : Consistency with literature values (e.g., 180–185°C) indicates purity .

How should researchers address discrepancies in spectroscopic data when analyzing this compound?

Level : Advanced

Answer :

Discrepancies may arise from:

- Residual solvents or impurities : Use DMSO-d₆ for NMR to detect water or EtOAc signals.

- Tautomerism or rotamers : Variable-temperature NMR (25–60°C) can resolve splitting caused by conformational exchange .

- Impurity interference : Cross-reference with impurity standards (e.g., chlorophenyl or bromophenyl analogs in ) using LC-MS/MS .

Methodology :

Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.

Compare retention times in HPLC with spiked impurity standards (e.g., MM0421.02–MM0421.04 ).

What strategies are effective in identifying and quantifying process-related impurities in the compound?

Level : Advanced

Answer :

- LC-MS/MS profiling : Use a C18 column (2.6 µm, 100 × 2.1 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for common impurities such as:

- Quantitation : Calibrate using reference standards (e.g., MM0421.14 at 50 mg ) with a limit of detection (LOD) ≤0.1%.

How does the hydrochloride salt form influence the compound's physicochemical properties and biological activity?

Level : Advanced

Answer :

- Solubility : The HCl salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, facilitating in vitro assays .

- Stability : Hygroscopicity requires storage under argon at −20°C.

- Bioactivity : The protonated piperazine nitrogen improves receptor binding in neurological targets (e.g., serotonin or dopamine receptors) .

Experimental validation : - Compare logP (free base vs. salt) via shake-flask method.

- Conduct stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

What in vitro models are suitable for evaluating the biological activity of this compound?

Level : Advanced

Answer :

- Enzyme inhibition assays : Screen against kinases or GPCRs (e.g., PI3K or 5-HT receptors) using fluorescence polarization (FP) or TR-FRET.

- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .

- Metabolic stability : Incubate with liver microsomes (human or rat) to measure half-life (t½) via LC-MS .

Data interpretation : - Cross-validate activity with structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。